molecular formula C11H9NO3 B6267744 2-[4-(prop-2-ynamido)phenyl]acetic acid CAS No. 1016865-10-3

2-[4-(prop-2-ynamido)phenyl]acetic acid

Cat. No.: B6267744
CAS No.: 1016865-10-3
M. Wt: 203.19 g/mol
InChI Key: UERZSBQTBIIUTQ-UHFFFAOYSA-N
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Description

2-[4-(prop-2-ynamido)phenyl]acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is known for its unique structure, which includes a propioloylamino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(prop-2-ynamido)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-aminophenylacetic acid.

    Propioloylation: The 4-aminophenylacetic acid is then reacted with propiolic acid or its derivatives under appropriate conditions to introduce the prop-2-ynamido group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(prop-2-ynamido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the prop-2-ynamido group to other functional groups such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[4-(prop-2-ynamido)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(prop-2-ynamido)phenyl]acetic acid involves its interaction with specific molecular targets. The prop-2-ynamido group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog without the prop-2-ynamido group.

    4-Aminophenylacetic Acid: The precursor in the synthesis of 2-[4-(prop-2-ynamido)phenyl]acetic acid.

    Propiolic Acid: Used in the synthesis to introduce the prop-2-ynamido group.

Uniqueness

This compound is unique due to the presence of the prop-2-ynamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from simpler analogs.

Properties

CAS No.

1016865-10-3

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-[4-(prop-2-ynoylamino)phenyl]acetic acid

InChI

InChI=1S/C11H9NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15)

InChI Key

UERZSBQTBIIUTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)CC(=O)O

Purity

95

Origin of Product

United States

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